molecular formula C6H4IN3 B2544281 3-Iodoimidazo[1,2-a]pyrimidine CAS No. 1391088-79-1

3-Iodoimidazo[1,2-a]pyrimidine

Cat. No. B2544281
CAS RN: 1391088-79-1
M. Wt: 245.023
InChI Key: HYNDIQDXMQWEFY-UHFFFAOYSA-N
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Description

3-Iodoimidazo[1,2-a]pyrimidine is a chemical compound with the empirical formula C6H4IN3. It has a molecular weight of 245.02 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent synthetic scenario involves a facile heterogeneous biomimetic aerobic synthesis of 3-iodoimidazo[1,2-a]pyridines using copper supported on manganese oxide-based octahedral molecular sieves CuOx/OMS-2 as a catalyst .


Molecular Structure Analysis

The molecular structure of 3-Iodoimidazo[1,2-a]pyrimidine contains a total of 15 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyrimidine .


Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyrimidines has been explored in various studies. For instance, cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .


Physical And Chemical Properties Analysis

3-Iodoimidazo[1,2-a]pyrimidine is a solid substance with a melting point between 213-220 °C (decomposition). It is recommended to be stored at a temperature of -20°C .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is hazardous if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyrimidines, including 3-Iodoimidazo[1,2-a]pyrimidine, have significant potential in medicinal chemistry and drug molecule production. They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Future research could focus on exploring the therapeutic potential of these compounds, particularly in the treatment of diseases like tuberculosis .

properties

IUPAC Name

3-iodoimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDIQDXMQWEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoimidazo[1,2-a]pyrimidine

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